1-Ethyl-2,5,6-trimethylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

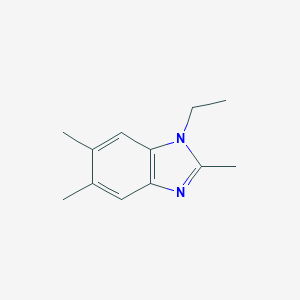

1-Ethyl-2,5,6-trimethylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself is a bicyclic compound formed by the fusion of benzene and imidazole rings

準備方法

The synthesis of 1-Ethyl-2,5,6-trimethylbenzimidazole typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzenes react with carboxylic acids under high temperatures . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes, followed by oxidation . Industrial production methods often utilize catalytic redox cycling, such as the (Ce(IV)/Ce(III))/H₂O₂ redox-mediated oxidation of Schiff intermediates .

化学反応の分析

1-Ethyl-2,5,6-trimethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The imine group in benzimidazole can be alkylated or acylated. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 1-ethyl-2,5,6-trimethylbenzimidazole exhibits significant antimicrobial and anticancer activities. Its structure allows it to interact with biological targets effectively, making it a candidate for the development of new therapeutic agents. For instance, derivatives of benzimidazole have been shown to possess broad-spectrum antimicrobial properties and are being explored as potential anticancer drugs due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

HIV-1 Reverse Transcriptase Inhibition

Benzimidazole derivatives, including those related to this compound, have been investigated for their ability to inhibit HIV-1 reverse transcriptase (RT). Studies have demonstrated that certain modifications at the N1 and C2 positions of the benzimidazole ring can enhance the inhibitory activity against both wild-type and drug-resistant strains of HIV-1. This discovery is crucial for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) that can effectively combat HIV .

Biochemistry

Role in Vitamin B12 Synthesis

The compound is structurally related to components found in vitamin B12, where benzimidazole derivatives serve as ligands for cobalt ions. This relationship highlights its importance in biochemical pathways related to vitamin synthesis and metabolism. Understanding this role can provide insights into nutritional biochemistry and the synthesis of vitamin-related compounds .

Enzyme Mechanism Studies

Due to its ability to form complexes with metal ions, this compound is utilized in studies investigating enzyme mechanisms. It can act as a ligand in coordination chemistry, aiding researchers in elucidating the functions of various metalloproteins and enzymes .

Materials Science

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of functional materials such as dyes and pigments. Its chemical properties allow it to participate in reactions that yield materials with desirable optical and electronic characteristics. For example, reactions involving this compound can lead to the production of colored compounds used in various industrial applications .

Summary of Research Findings

Case Study 1: Antiviral Activity

A study focused on synthesizing novel NNRTIs derived from benzimidazole structures demonstrated that specific modifications at the C4 position significantly improved antiviral activity against resistant HIV strains. The structure–activity relationship (SAR) analysis revealed that flexibility in the compound's structure allowed better adaptation within the RT binding pocket .

Case Study 2: Anticancer Potential

In vitro studies conducted on derivatives of this compound showed promising results against various cancer cell lines. The compounds induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

作用機序

The mechanism of action of 1-Ethyl-2,5,6-trimethylbenzimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This property makes them effective as anticancer agents. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

類似化合物との比較

1-Ethyl-2,5,6-trimethylbenzimidazole can be compared with other benzimidazole derivatives such as:

- 2-Methylbenzimidazole

- 5,6-Dimethylbenzimidazole

- 1,5,6-Trimethylbenzimidazole These compounds share a similar core structure but differ in the number and position of substituents. The unique combination of ethyl and methyl groups in this compound enhances its chemical stability and biological activity compared to its analogs .

生物活性

1-Ethyl-2,5,6-trimethylbenzimidazole (ETMB) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of ETMB, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₁₂H₁₆N₂

- IUPAC Name : this compound

- CAS Number : 116313-47-4

The compound features an ethyl group and three methyl groups attached to the benzimidazole core, which influences its chemical stability and biological activity.

The biological activity of ETMB is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Like other benzimidazole derivatives, ETMB can inhibit the polymerization of tubulin, which is essential for cell division. This mechanism is particularly relevant in cancer therapy as it disrupts mitotic spindle formation.

- Antimicrobial Activity : ETMB exhibits significant antimicrobial properties against a range of pathogens. It has been shown to inhibit the growth of bacteria and fungi through disruption of cellular processes .

Antimicrobial Properties

ETMB has demonstrated potent antimicrobial activity against various microorganisms. In studies comparing its efficacy with other benzimidazole derivatives, ETMB showed superior activity against specific strains of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Similar Compounds |

|---|---|---|

| Escherichia coli | 32 µg/mL | More effective than 2-methylbenzimidazole |

| Staphylococcus aureus | 16 µg/mL | Comparable to 5,6-dimethylbenzimidazole |

| Candida albicans | 64 µg/mL | Less effective than thiabendazole |

Anticancer Activity

Research indicates that ETMB may have potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. Notably, studies have reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC₅₀ Values : Approximately 15 µM for MCF-7 cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ghosh et al. (2020) evaluated the antimicrobial efficacy of ETMB against multidrug-resistant bacterial strains. The results indicated that ETMB significantly reduced bacterial load in infected models compared to control groups .

Case Study 2: Cancer Cell Apoptosis

In a study by Zhang et al. (2019), ETMB was tested on HeLa cells. The findings demonstrated that treatment with ETMB led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of ETMB, it is essential to compare it with other benzimidazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Methylbenzimidazole | Moderate | Low |

| 5,6-Dimethylbenzimidazole | Low | High |

This comparison highlights that while ETMB exhibits strong antimicrobial properties, its anticancer efficacy is moderate compared to some other derivatives.

特性

IUPAC Name |

1-ethyl-2,5,6-trimethylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-5-14-10(4)13-11-6-8(2)9(3)7-12(11)14/h6-7H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABOZGICOOTOMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=C(C(=C2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。